molecular formula C17H13F3N4O2 B12178600 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12178600
M. Wt: 362.31 g/mol
InChI Key: IBACUBNSLIDGJG-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H13F3N4O2/c1-26-14-5-3-2-4-10(14)16-22-17(24-23-16)21-15(25)7-9-6-12(19)13(20)8-11(9)18/h2-6,8H,7H2,1H3,(H2,21,22,23,24,25)

InChI Key

IBACUBNSLIDGJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-(2,4,5-trifluorophenyl)acetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the acylation of the triazole with an appropriate acylating agent to form the desired acetamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

PropertyValue
Molecular Formula C18H16F3N5O2
Molecular Weight 373.34 g/mol
IUPAC Name N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide
Canonical SMILES CC(=O)N1C(=NNC(=N1)C2=CC=C(C=C2)OC)C(C3=CC(=C(C=C3)F)F)F

The biological activity of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring is known to interact with enzyme active sites through hydrogen bonding and π-π stacking interactions. This can modulate enzyme activity and disrupt metabolic pathways critical for cell survival.
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its structural components suggest potential interactions with bacterial cell membranes or specific intracellular targets.

Biological Activity Overview

Research has demonstrated that N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide possesses the following biological activities:

  • Anticancer Properties : Studies indicate that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The presence of the methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
  • Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.
  • Anti-inflammatory Activity : Some studies suggest that this compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokine production.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study 1 : A study published in Molecules reported that derivatives of triazole compounds exhibited significant inhibition against Escherichia coli and other pathogens. The study highlighted the importance of specific substitutions on the triazole ring in enhancing antibacterial activity .
  • Study 2 : Research conducted on the anticancer properties of similar triazole compounds indicated that modifications to the phenyl groups significantly affected cytotoxicity against cancer cells. The study emphasized the role of electronic properties and steric hindrance in determining biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide:

ModificationEffect on Activity
Methoxy group at position 3Enhances lipophilicity and cellular uptake
Trifluorophenyl substitutionIncreases potency against specific bacterial strains
Variations in acetamide linkageAlters enzyme binding affinity and selectivity

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